Lipophilicity Gain Over Demethylated Analogue
The target compound (free base) yields a computed LogP of -0.42, which is 0.42 log units higher than the -0.84 LogP of the corresponding primary amine analogue, 1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine . This quantifiable increase in lipophilicity places the compound closer to the optimal CNS LogP range (1–3) and is expected to enhance passive membrane diffusion relative to the more polar primary amine [1].
| Evidence Dimension | Computed octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = -0.42 |
| Comparator Or Baseline | 1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine (LogP = -0.84) |
| Quantified Difference | ΔLogP = +0.42 |
| Conditions | Computed by XLogP3 method as reported by Hit2Lead vendor database |
Why This Matters
A 0.42 unit increase in LogP can significantly improve membrane permeability, directly influencing oral absorption and CNS exposure in early-stage drug discovery programs.
- [1] Wager, T.T., et al. (2010) Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 1(6), 420–434. View Source
